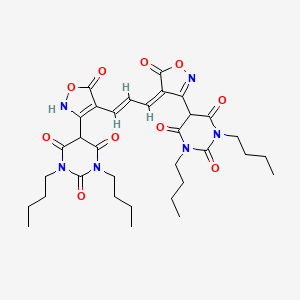

DiBAC4(3)

Description

Properties

CAS No. |

70363-83-6 |

|---|---|

Molecular Formula |

C27H40N4O6 |

Molecular Weight |

516.64 |

IUPAC Name |

1,3-dibutyl-5-[4-[(E,3Z)-3-[3-(1,3-dibutyl-2,4,6-trioxo-1,3-diazinan-5-yl)-5-oxo-1,2-oxazol-4-ylidene]prop-1-enyl]-5-oxo-2H-1,2-oxazol-3-yl]-1,3-diazinane-2,4,6-trione |

InChI |

InChI=1S/C33H42N6O10/c1-5-9-16-36-26(40)22(27(41)37(32(36)46)17-10-6-2)24-20(30(44)48-34-24)14-13-15-21-25(35-49-31(21)45)23-28(42)38(18-11-7-3)33(47)39(29(23)43)19-12-8-4/h13-15,22-23,34H,5-12,16-19H2,1-4H3/b14-13+,21-15- |

SMILES |

CCCCN1C(=O)C(C(=O)N(C1=O)CCCC)C2=C(C(=O)ON2)C=CC=C3C(=NOC3=O)C4C(=O)N(C(=O)N(C4=O)CCCC)CCCC |

Origin of Product |

United States |

Mechanistic Basis of Dibac4 3 Fluorescence Response

Biophysical Principles of Anionic Dye Interaction with Cellular Membranes

DiBAC4(3) is a lipophilic anionic dye. jmb.or.kr Its interaction with cellular membranes is primarily governed by electrostatic forces and the permeability properties of the membrane.

Electrostatic Interactions and Membrane Permeation

As a negatively charged molecule, DiBAC4(3) is influenced by the electrical potential difference across the cell membrane. In polarized cells, where the interior is typically negative relative to the exterior, the anionic charge of DiBAC4(3) leads to its exclusion from the cell. frontiersin.orgfrontiersin.org This results in low fluorescence staining in well-energized or hyperpolarized cells. frontiersin.org

Upon membrane depolarization, the inside of the cell becomes less negative, or the membrane potential becomes more positive. nih.gov This change in electrical potential reduces the electrostatic repulsion experienced by the anionic DiBAC4(3), allowing the dye to permeate the plasma membrane and enter the intracellular space. jmb.or.krfrontiersin.orgfrontiersin.orgbiologists.com The extent of dye influx is directly related to the degree of depolarization. interchim.frjmb.or.kr

Intracellular Accumulation and Binding to Cytosolic Components

Once inside the depolarized cell, DiBAC4(3) accumulates within the cytosol. dojindo.comcaymanchem.com The fluorescence of DiBAC4(3) is significantly enhanced when it binds to intracellular proteins or membranes. interchim.frcaymanchem.combiotium.comthermofisher.comthermofisher.comthermofisher.comresearchgate.netuniud.itoup.commdpi.com This binding is a crucial step in the fluorescence response mechanism. Studies suggest that interaction with cytosolic proteins, such as bovine serum albumin, can markedly increase the fluorescence lifetime of DiBAC4(3). researchgate.net The dye also binds to lipid membranes within the cytoplasm. caymanchem.comoup.com

Fluorescence Enhancement Upon Membrane Association and Binding

The fluorescence of DiBAC4(3) in the extracellular aqueous environment is relatively low. researchgate.net However, upon entering the cell and associating with the less polar environment of the lipid membranes and binding to intracellular proteins, the fluorescence of DiBAC4(3) is significantly enhanced. interchim.frjmb.or.krbiotium.comthermofisher.comthermofisher.comthermofisher.comresearchgate.netuniud.itoup.com This fluorescence enhancement, along with a potential red spectral shift, is a direct consequence of the dye's translocation and binding within the cell. interchim.frthermofisher.comthermofisher.comthermofisher.com The increased fluorescence intensity serves as the primary signal indicating membrane depolarization. jmb.or.krdojindo.comthermofisher.com

Quantitative Aspects of Fluorescence Change

The change in DiBAC4(3) fluorescence intensity provides a quantitative measure of alterations in membrane potential.

Sensitivity of Fluorescence Signal to Membrane Potential Alterations

DiBAC4(3) is known for its high sensitivity to membrane potential changes, offering a significantly larger fluorescence signal change compared to some fast-response dyes like di-4-ANEPPS. biotium.com Potential-dependent fluorescence changes generated by DiBAC4(3) are typically around 1% per mV. interchim.fraatbio.comthermofisher.com This sensitivity allows for the detection of relatively small changes in membrane potential.

Relationship Between Potential Changes and Fluorescence Response

The relationship between membrane potential changes and DiBAC4(3) fluorescence response is generally inverse: depolarization leads to increased dye influx and thus increased fluorescence, while hyperpolarization leads to dye efflux and decreased fluorescence. interchim.frjmb.or.krthermofisher.comthermofisher.comoup.com

Quantitatively, the fluorescence intensity of DiBAC4(3) per cell increases as the plasma membrane potential becomes more positive (depolarized) and decreases as it becomes more negative (hyperpolarized). nih.govbiologists.com This relationship is the basis for using DiBAC4(3) to optically quantify changes in membrane potential. For example, a decrease in DiBAC4(3) uptake, indicated by decreased fluorescence intensity, clearly indicates membrane hyperpolarization. jmb.or.kr Conversely, an increase in fluorescence intensity indicates membrane depolarization. dojindo.com

Research findings have demonstrated this relationship in various cell types. In Candida albicans, fisetin (B1672732) treatment induced a substantial decrease in DiBAC4(3) uptake, indicating membrane hyperpolarization. jmb.or.kr In mammary epithelial cells, treatment with gramicidin, which sets membrane potential to 0 mV (depolarization relative to a negative resting potential), led to an increase in DiBAC4(3) fluorescence intensity, consistent with depolarization. biologists.com

While the response is significant, it is typically slower than that of fast-response dyes. aatbio.combiotium.com However, the larger signal change often makes it advantageous for applications like high-throughput drug screening. interchim.frbiotium.com

Here is a summary of the relationship between membrane potential and DiBAC4(3) fluorescence:

| Membrane Potential Change | DiBAC4(3) Translocation | Intracellular DiBAC4(3) Concentration | Fluorescence Intensity |

| Depolarization (less negative/more positive inside) | Influx into the cell | Increases | Increases |

| Hyperpolarization (more negative inside) | Efflux from the cell | Decreases | Decreases |

DiBAC4(3) has been successfully used to measure membrane potential in various cell types, including mammalian and bacterial cells, utilizing techniques such as flow cytometry and fluorescence microscopy. dojindo.comcaymanchem.com Studies have also investigated the concentration-dependent activation of ion channels by DiBAC4(3), further illustrating its utility as a probe for membrane potential and related cellular functions. nih.gov

Influence of Membrane Potential on Dye Distribution Dynamics

The distribution of DiBAC4(3) across the plasma membrane is dictated by the transmembrane potential. As an anionic dye, its movement is driven by the electrical gradient across the membrane frontiersin.orgnih.gov. This potential-dependent redistribution is the fundamental principle behind its use as a voltage-sensitive probe researchgate.netfrontiersin.org.

Depolarization-Induced Dye Influx and Fluorescence Increase

When a cell undergoes depolarization, the inside of the plasma membrane becomes less negative (or more positive) relative to the outside nih.gov. This change in the electrical gradient favors the influx of the negatively charged DiBAC4(3) dye into the cell interchim.frthermofisher.comresearchgate.netfrontiersin.org. As the dye enters the depolarized cell, it binds to intracellular proteins or membranes interchim.frthermofisher.comthermofisher.com. This binding to the hydrophobic environment leads to a significant enhancement in its fluorescence intensity and can also result in red spectral shifts interchim.frthermofisher.comthermofisher.com. Therefore, an increase in depolarization leads to a greater influx of the anionic dye and a corresponding increase in fluorescence signal interchim.frthermofisher.comresearchgate.net. High fluorescence intensity of DiBAC4(3) is indicative of lower (more depolarized) membrane potential levels frontiersin.org.

Hyperpolarization-Induced Dye Efflux and Fluorescence Decrease

Conversely, when a cell undergoes hyperpolarization, the inside of the plasma membrane becomes more negative nih.gov. This increased negative charge inside the cell repels the anionic DiBAC4(3) dye, causing it to move out of the cell and into the extracellular medium thermofisher.comresearchgate.netnih.gov. As the dye leaves the intracellular environment and membrane, its fluorescence intensity decreases because it is no longer bound to the hydrophobic structures that enhance its fluorescence researchgate.net. Consequently, hyperpolarization is indicated by a decrease in DiBAC4(3) fluorescence interchim.frthermofisher.comthermofisher.com. For example, studies have shown that hyperpolarization induced by electrical stimulation or the application of K+ channel openers results in a decrease in DiBAC4(3) fluorescence intensity thermofisher.comnih.gov.

Potential-dependent fluorescence changes generated by DiBAC4(3) are typically around 1% per mV interchim.frthermofisher.com. While its response rate to membrane potential changes is generally slower than that of fast-response dyes like styryl dyes (e.g., di-4-ANEPPS), the magnitude of the fluorescence signal change with DiBAC4(3) is often significantly larger biotium.combiotium.com.

| Membrane Potential Change | DiBAC4(3) Distribution | Fluorescence Intensity |

| Depolarization | Influx into cell | Increase |

| Hyperpolarization | Efflux from cell | Decrease |

Methodological Applications of Dibac4 3 in Cellular Research

Flow Cytometry for Membrane Potential Analysis

Flow cytometry is a powerful technique for analyzing single cells in suspension, and DiBAC4(3) is frequently used in this context to assess membrane potential at the single-cell level dojindo.comnih.govreabic.net. The dye's fluorescence intensity increases upon membrane depolarization, allowing researchers to distinguish between populations of cells with different membrane potentials dojindo.cominterchim.fr. This is particularly useful for evaluating cell viability, activation, or responses to various treatments like antibiotics oup.comnih.govoup.com.

Protocols for Cell Staining and Sample Preparation

Protocols for using DiBAC4(3) in flow cytometry typically involve incubating cells with the dye for a specific period before analysis. The optimal concentration and incubation time can vary depending on the cell type and experimental conditions. For instance, a protocol for bacterial staining with DiBAC4(3) involves adding the dye to a final concentration of 10 µg/mL and incubating samples at 25°C for 30 minutes prior to analysis researchgate.net. Another protocol for Bifidobacterium species uses 1 µM DiBAC4(3) with a 4-minute incubation at 37°C nih.gov. For mammalian cells, DiBAC4(3) has been used at 47.5 µM for cell culture nih.gov.

Sample preparation may also involve steps like washing cells and resuspending them in an appropriate buffer researchgate.netyale.edu. Some protocols might include pre-treatment steps, such as gentle sonication for bacterial samples to optimize the fraction of single organisms researchgate.net. It is generally recommended to keep samples in the dark and on ice or at 4°C before analysis to maintain cell integrity and prevent fluorescence loss yale.edu.

Gating Strategies and Data Interpretation in Flow Cytometry

Gating is a crucial aspect of flow cytometry data analysis, allowing researchers to isolate the cell populations of interest and exclude debris or unwanted events expertcytometry.combosterbio.comassaygenie.com. When using DiBAC4(3), gating strategies often involve using forward scatter (FSC) and side scatter (SSC) to identify the main cell population and exclude debris expertcytometry.combosterbio.com. Subsequently, fluorescence signals from DiBAC4(3) are used to assess membrane potential within the gated population nih.gov.

Cells with intact, polarized membranes typically exhibit low DiBAC4(3) fluorescence, while depolarized cells show increased fluorescence due to dye influx dojindo.cominterchim.fr. Control samples, such as untreated cells (polarized) and heat-killed or chemically treated cells (depolarized), are essential for defining gates that distinguish between different membrane potential states nih.govnih.gov. Data interpretation involves analyzing the distribution of fluorescence intensity within the gated cell population, often presented as histograms or dot plots nih.gov. Changes in the mean fluorescence intensity or shifts in the population distribution indicate alterations in membrane potential nih.govresearchgate.net.

Multiparametric Analysis with Co-Stains

DiBAC4(3) can be used in combination with other fluorescent dyes to perform multiparametric analysis, providing more comprehensive information about cell physiology nih.govresearchgate.net. For example, combining DiBAC4(3) with propidium (B1200493) iodide (PI), a membrane integrity stain, allows for the differentiation of viable (polarized, membrane intact), injured (depolarized, membrane intact), and dead (depolarized, membrane compromised) cell populations nih.govresearchgate.netresearchgate.net. Another combination involves using DiBAC4(3) with carboxyfluorescein diacetate (cFDA) to assess esterase activity alongside membrane potential and integrity nih.govresearchgate.net.

Multiparametric analysis helps to overcome limitations of single staining and provides a more accurate assessment of complex cellular states, particularly in response to stress or antimicrobial treatments nih.govresearchgate.net. Different dyes are detected in specific fluorescence channels, requiring appropriate filter setups on the flow cytometer nih.govresearchgate.net.

Fluorescence Microscopy Techniques

DiBAC4(3) is also valuable for visualizing membrane potential changes using fluorescence microscopy, including epifluorescence and confocal microscopy caymanchem.comdojindo.comnih.gov. Microscopy allows for the spatial localization of membrane potential changes within individual cells or across tissues.

Live-Cell Imaging and Time-Lapse Studies

DiBAC4(3) can be used for live-cell imaging and time-lapse studies to monitor dynamic changes in membrane potential over time nih.govfrontiersin.orgresearchgate.netoup.com. This is particularly useful for observing cellular responses to stimuli, developmental processes, or the effects of therapeutic agents in real-time nih.govfrontiersin.org. While some voltage-sensitive dyes can be growth inhibitory, DiBAC4(3) has been reported to be compatible with time-lapse experiments in certain organisms at appropriate concentrations frontiersin.org.

For long-term imaging, specific sample preparation methods, such as using agarose (B213101) viewing chambers and sealing dishes, can help maintain cell viability and prevent dye bleaching nih.gov. Time-lapse microscopy with DiBAC4(3) has been used to observe membrane depolarization in Bacillus subtilis cells upon entry into stationary phase frontiersin.orgresearchgate.net.

Quantitative vs. Qualitative Imaging Approaches

DiBAC4(3) is primarily considered a qualitative indicator of membrane potential, as its fluorescence intensity is influenced by factors beyond just voltage, such as dye concentration and binding to intracellular components nih.gov. Increased fluorescence intensity generally indicates depolarization, while decreased intensity suggests hyperpolarization interchim.fr.

While DiBAC4(3) provides a qualitative assessment, more quantitative measurements of membrane potential can be achieved using ratiometric voltage sensor probes, although these are typically more complex and expensive nih.gov. Despite this, DiBAC4(3) microscopy allows for the visual identification of spatial variations in membrane potential within a sample nih.gov. Image processing and analysis software can be used to examine pixel intensity and perform background correction, aiding in the interpretation of qualitative data nih.gov.

High-Throughput Screening Assays

DiBAC4(3) has significant applications in high-throughput screening (HTS) for drug discovery, particularly for identifying modulators of ion channels. biotium.cominterchim.frresearchgate.netnih.govbiomol.com Its use in HTS allows for the rapid evaluation of large compound libraries for their effects on membrane potential. biologists.comnih.gov

DiBAC4(3)-based assays are readily adaptable to microplate reader systems, enabling simultaneous monitoring of numerous samples. biotium.compubcompare.ainih.govresearchgate.netasm.org This adaptation is fundamental for HTS, allowing for increased throughput and efficiency. biologists.comnih.gov Microplate readers equipped with temperature control systems facilitate kinetic monitoring of fluorescence changes. nih.gov Assays can be performed in 96-well or even higher-density formats like 384-well plates. pubcompare.ainih.govbiologists.comnih.gov

Optimization of DiBAC4(3) assays is necessary to ensure robustness and reproducibility in HTS. Key parameters for optimization include cell concentration and plating density, as these can significantly impact the assay signal. nih.gov Achieving a confluent cell monolayer is often crucial for obtaining sufficient signal in membrane potential assays. nih.gov Modifying media conditions, such as reducing serum concentration or decreasing incubation temperature, can sometimes enhance the signal by influencing channel trafficking to the plasma membrane. nih.gov While DiBAC4(3)-based assays can be economical and repeatable, potential issues like interactions between the dye and test compounds can lead to high false-hit rates, necessitating careful validation and optimization. nih.gov

Adaptation for Microplate Reader Systems

Calibration Methodologies for Semi-Quantitative Measurements

Calibrating the fluorescence signal of DiBAC4(3) is essential for obtaining semi-quantitative measurements of membrane potential. researchgate.netresearchgate.netnih.govnih.govfigshare.com This involves establishing a relationship between fluorescence intensity and known membrane potential values.

Ionophores like Valinomycin (B1682140) and CCCP are commonly used to modulate membrane potential for calibration purposes. biotium.cominterchim.fruva.nlkarger.com Valinomycin, a potassium carrier, can induce hyperpolarization by increasing potassium permeability, leading to a membrane potential that approaches the potassium equilibrium potential. nih.govuva.nlkarger.com By exposing cells to varying extracellular potassium concentrations in the presence of valinomycin, different membrane potential levels can be established, allowing for calibration of the DiBAC4(3) fluorescence response. nih.govkarger.com CCCP, a protonophore, can also be used to dissipate membrane potential. nih.govkarger.comcambridge.org However, interactions between anionic oxonol dyes like DiBAC4(3) and the cationic potassium-valinomycin complex can complicate the use of valinomycin for calibration in some cases. interchim.fr

Correlation of DiBAC4(3) fluorescence measurements with electrophysiological techniques, such as patch-clamp, is a critical step for validating the dye-based assay and enabling semi-quantitative interpretation of the fluorescence signal. researchgate.netbiologists.comresearchgate.netnih.govnih.govnih.govbiologists.com Patch-clamp allows for direct measurement of membrane potential under controlled conditions. nih.govresearchgate.netnih.govnih.govnih.govbiologists.com By simultaneously measuring DiBAC4(3) fluorescence and membrane potential using patch-clamp under various conditions (e.g., different extracellular ion concentrations or in the presence of ion channel modulators), a calibration curve relating fluorescence intensity to membrane potential can be generated. researchgate.netresearchgate.netnih.govnih.gov Studies have shown a tight correlation between membrane potential measured by patch-clamp and DiBAC4(3) intensity, with a quantifiable change in fluorescence value per unit of voltage change. nih.govbiologists.com While DiBAC4(3) can detect relatively slow changes in membrane potential and its measurements can be roughly comparable to microelectrode recordings, its temporal resolution may be limited compared to faster-responding dyes or direct electrophysiology, and potential artifacts should be considered. researchgate.netnih.govnih.gov Despite these limitations, the correlation with patch-clamp data supports the use of DiBAC4(3) for semi-quantitative assessment of membrane potential changes. researchgate.netresearchgate.netresearchgate.netnih.gov

Applications of Dibac4 3 in Specific Biological Systems and Processes

Assessment of Cellular Viability and Physiological States

DiBAC4(3) is frequently employed to evaluate the viability and physiological status of cells, particularly in microbial contexts. Its sensitivity to membrane potential allows for the discrimination between healthy, polarized cells and those with compromised membrane potential, which is often indicative of damage or death.

Discrimination of Viable and Non-Viable Cells in Microbial Populations

DiBAC4(3) is effective in distinguishing viable from non-viable microbial cells. Live cells with intact, polarized membranes exclude the anionic dye, while dead or damaged cells with depolarized membranes allow DiBAC4(3) to enter and fluoresce brightly. nist.govoup.comnih.govdbkgroup.org This differential uptake and fluorescence enable clear discrimination, often visualized through fluorescence microscopy or flow cytometry. oup.comnih.govdbkgroup.orgwur.nl Studies on hyperthermophilic archaea and bacteria, for instance, have shown that DiBAC4(3) permits a clear distinction between viable and non-viable cells across diverse species. oup.com The dye's ability to rapidly stain dead cells with intense, stable fluorescence makes it a suitable tool for quick viability assessments. oup.com While traditional methods like plate counts measure culturability, DiBAC4(3), especially when used with flow cytometry, provides a more rapid assessment of physiological state, identifying cells that may be viable but non-culturable due to stress or injury. nih.govdbkgroup.org

Monitoring of Cellular Energy Status and Metabolic Activity

Changes in membrane potential are often linked to the energy status and metabolic activity of cells. DiBAC4(3), by reporting on membrane potential, can indirectly provide insights into these cellular processes. For example, in yeast cells, monitoring membrane potential dynamics using DiBAC4(3) has been shown to correlate with cellular growth rates and can indicate the vitality of cells. nih.gov A drop in intracellular pH, which can be related to a malfunction of the proton pump and decreased metabolic activity, is associated with membrane failure that can be detected by membrane potential probes. mdpi.com Studies investigating the effects of environmental factors or antimicrobial agents on microbial populations often utilize DiBAC4(3) in conjunction with other dyes that report on metabolic activity (like CTC for respiratory activity) or membrane integrity (like propidium (B1200493) iodide) to gain a comprehensive understanding of the cellular physiological state. nih.govcore.ac.ukfrontiersin.org

Investigation of Membrane Depolarization in Microbial Stress and Antimicrobial Action

DiBAC4(3) is a valuable probe for studying membrane depolarization induced by stress conditions or the action of antimicrobial agents. Changes in membrane potential are often an early indicator of cellular damage caused by such factors.

Detection of Antibiotic-Induced Membrane Damage

Many antibiotics and antimicrobial peptides target the bacterial cell membrane, leading to depolarization and loss of membrane integrity. DiBAC4(3) can detect these changes by entering the depolarized cells and increasing in fluorescence. uniud.itcore.ac.ukfrontiersin.orgoup.comoup.commit.edunih.gov This allows for the rapid assessment of antibiotic effects and can provide information on the mode of action of a drug. nih.gov For instance, studies on Staphylococcus aureus exposed to methicillin (B1676495) have shown that an increase in DiBAC4(3) fluorescence correlates with membrane potential depolarization caused by the antibiotic activity. nih.gov Similarly, DiBAC4(3) has been used to monitor membrane damage induced by chlorhexidine (B1668724) in Escherichia coli, revealing that membrane potential collapses before the loss of membrane integrity. oup.com The dye is also used in rapid antibiotic susceptibility testing by assessing antibiotic-induced perturbation of the plasma membrane. oup.com

Studies on Microbial Responses to Environmental Perturbations

Beyond antimicrobial agents, DiBAC4(3) is used to investigate microbial responses to various environmental stresses that can impact membrane potential. This includes exposure to chemical agents or physical treatments. For example, studies on Escherichia coli treated with hydrogen peroxide have used DiBAC4(3) to measure membrane depolarization as an indicator of cellular injury. researchgate.net The dye has also been applied to assess the effects of treatments like pulsed light on bacterial physiological properties, often in combination with other fluorescent probes to differentiate between various types of cellular damage. core.ac.uk In environmental microbiology, flow cytometry combined with dyes like DiBAC4(3) allows for the assessment of microbial responses to natural or engineered perturbations in their environment. oup.comfrontiersin.org

Analysis of Ion Channel Activity and Function

DiBAC4(3) is utilized in the study of ion channels, particularly in non-excitable cells, as changes in ion flow through these channels lead to alterations in membrane potential. aurorabiomed.comnih.govaatbio.com As an anionic dye, DiBAC4(3) partitions across the cell membrane based on the membrane potential. aurorabiomed.com Depolarization results in increased intracellular DiBAC4(3) and enhanced fluorescence, while hyperpolarization leads to dye extrusion and decreased fluorescence. aurorabiomed.com This makes DiBAC4(3) a useful tool for indirectly measuring ion channel activation, independent of the channel's ion selectivity. aurorabiomed.com It has been employed in high-throughput screening assays for ion channel drug discovery. aurorabiomed.combiotium.com Studies investigating large-conductance Ca2+-activated potassium (BK) channels have shown that DiBAC4(3) can act as an activator of these channels, promoting an increase in their apparent opening rate and inducing a hyperpolarizing shift in their voltage-dependent activity. nih.govresearchgate.net

Monitoring Ligand-Gated Ion Channels (e.g., GABAA Receptors)

DiBAC4(3) has been shown to modulate the function of ligand-gated ion channels, including GABAA receptors. GABAA receptors are ligand-gated anion channels that mediate inhibition in the central nervous system and are important pharmacological targets. nih.gov Studies have demonstrated that DiBAC4(3) can potentiate GABA receptor function. acs.orgjneurosci.org For instance, in Xenopus oocytes expressing α1β2γ2L subunit combinations of GABAA receptors, DiBAC4(3) potentiated GABA responses with high nanomolar potency, exhibiting strong maximum effects comparable to those of barbiturates and neurosteroids. jneurosci.org This modulation was observed within the concentration range typically used for oxonol compounds in imaging studies. jneurosci.org At higher concentrations (e.g., 3 µM), DiBAC4(3) was also found to weakly activate small currents in the absence of GABA, suggesting it can gate the receptor in addition to positively modulating its function in the presence of the agonist. jneurosci.org The potentiating effect of DiBAC4(3) on GABA responses was sensitive to the application of picrotoxin, a known GABAA receptor blocker. jneurosci.org

Studying Voltage-Gated Ion Channel Modulation (e.g., BK Channels)

DiBAC4(3) is also known to interact with and modulate voltage-gated ion channels, particularly large-conductance Ca2+-activated potassium (BK) channels. nih.govfrontiersin.orgnih.gov BK channels are gated by both membrane potential and intracellular Ca2+ and play crucial roles in regulating smooth muscle tone, neurotransmitter release, and neuronal excitability. frontiersin.org

Research using recombinant mslo BK channels has shown that DiBAC4(3) promotes concentration-dependent activation of these channels and slows deactivation kinetics, independently of Ca2+. nih.govnih.gov The β1 subunit, while not essential for this activation, significantly potentiates the effect of DiBAC4(3). nih.govnih.gov In the absence of Ca2+, DiBAC4(3) application resulted in a concentration-dependent shift in the voltage-dependent gating of BK channels. nih.gov For α alone channels, this shift was up to 40 mV, while for α+β1 channels, the shift could exceed 110 mV without significant changes in slope values. nih.gov Even at saturating Ca2+ concentrations (e.g., 200 µM), DiBAC4(3) produced a further hyperpolarizing shift in the current-voltage relationship, an effect more pronounced in channels formed by α+β1 subunits. nih.gov

High concentrations of DiBAC4(3) (e.g., 30 µM) can induce a dramatic hyperpolarizing shift of the BK channel's voltage-dependent activity. nih.govresearchgate.net For wild-type channels, the voltage for half maximal activation (V½) shifted from +14 ± 1.5 mV in control conditions to -130 ± 1.7 mV with 30 µM DiBAC4(3) at 3 µM Ca2+. nih.gov This activation by DiBAC4(3) is accompanied by a decrease in single-channel amplitude and an increase in open-channel noise. researchgate.net

Data illustrating the effect of DiBAC4(3) on BK channel activation:

| Channel Type | Ca2+ Concentration | DiBAC4(3) Concentration | V½ Shift (approx.) |

| α alone | 0 mM | > 10 µM | up to -40 mV |

| α+β1 | 0 mM | > -110 mV | |

| WT (α+β1) | 3 µM | 30 µM | -144 mV |

Note: V½ shift values are approximate and derived from reported findings. nih.govnih.gov

DiBAC4(3) has been reported to not significantly modify the activity of certain voltage-gated potassium channels like rKv1.1 and rKv4.3, nor voltage-gated Ca2+ channels, suggesting a degree of selectivity for BK channels, particularly those formed by α + β1- or α + β4-subunits. nih.gov

Developmental Bioelectricity Research

Developmental bioelectricity involves endogenous electrical signals, including ion fluxes and voltage gradients across cell membranes and tissues, which regulate cell behavior and patterning during embryogenesis, regeneration, and other processes. wikipedia.orgmolbiolcell.org DiBAC4(3), as a fluorescent bioelectricity reporter, is a valuable tool for studying these phenomena in vivo and in culture. researchgate.netnih.govnih.gov Its advantages include subcellular resolution, the ability to monitor multicellular areas, simplicity of use, and the capacity to measure moving targets over long periods, making it suitable for longitudinal studies of developing systems like embryos. researchgate.netnih.govnih.gov

Tracking Resting Membrane Potential Changes in Developing Organisms

DiBAC4(3) is used to measure resting membrane potential (Vmem) in cultured cells and in vivo in model organisms such as Xenopus laevis embryos and tadpoles, and zebrafish. researchgate.netnih.govnih.gov Slow changes in the steady-state Vmem of non-excitable cells are known to encode important instructive signals for differentiation, proliferation, and cell-cell communication. researchgate.netnih.govnih.gov

By using DiBAC4(3), researchers can track these resting Vmem changes during development. researchgate.netnih.govnih.gov For instance, in Xenopus embryos, DiBAC4(3) has been used to visualize variations in Vmem across the embryo and even across the surface of individual blastomeres. researchgate.net Relatively negative Vmem can be pseudocolored red, while relatively positive Vmem can be pseudocolored blue, allowing for the visualization of bioelectric patterns. researchgate.net Studies have shown that different cell types and regions in developing organisms exhibit distinct resting membrane potentials. mdpi.com

DiBAC4(3) enters depolarized cells, leading to increased fluorescence intensity, which can be detected and quantified using techniques like flow cytometry or fluorescence microscopy. researchgate.netoup.com This allows for the monitoring of depolarization events in populations of cells or in specific tissues during development. researchgate.netnih.govnih.gov

Mapping Bioelectric Gradients in Embryonic Systems

DiBAC4(3), often used in conjunction with other dyes like CC2-DMPE, enables the mapping of bioelectric gradients in embryonic systems. researchgate.netnih.govnih.govjneurosci.org These spatial differences in Vmem across tissues can act as instructive signals for pattern formation. molbiolcell.orgresearchgate.netnih.govnih.govjneurosci.orgencyclopedia.pub

Studies in Xenopus laevis embryos have utilized DiBAC4(3) to characterize endogenous patterns of differential potential and map out isopotential cell groups or fields. researchgate.netnih.govnih.gov For example, during neurulation in Xenopus, cells lining the neural tube exhibit specific hyperpolarization compared to neighboring cells. jneurosci.org Disruption of this spatial gradient of Vmem can lead to diminished expression of early brain markers and anatomical mispatterning of the brain. jneurosci.org The ability to visualize these gradients with dyes like DiBAC4(3) provides insights into how bioelectric signals contribute to organogenesis and anatomical development. researchgate.netnih.govnih.govjneurosci.org

The use of fluorescent reporters like DiBAC4(3) allows for the characterization of dynamic changes in Vmem distribution during crucial stages of embryonic development, highlighting the role of these gradients as regulators of tissue induction and formation. researchgate.netnih.govnih.govjneurosci.org

Apoptosis and Cell Death Pathway Research

Changes in plasma membrane potential are recognized as events that can occur during apoptosis and other forms of cell death. researchgate.netoup.comscielo.br DiBAC4(3) is a useful tool for detecting these membrane potential alterations in the context of studying apoptosis pathways. researchgate.netoup.comscielo.br

Detection of Membrane Potential Changes During Apoptotic Processes

DiBAC4(3) can be used to detect plasma membrane depolarization, which is an early event in some apoptotic processes. researchgate.netoup.com Upon depolarization, DiBAC4(3) enters the cell and its fluorescence increases, providing a quantifiable signal that can be measured by flow cytometry or fluorescence microscopy. researchgate.netoup.com

Studies have utilized DiBAC4(3) to monitor plasma membrane potential changes during apoptosis induced by various agents in different cell types. researchgate.netoup.comscielo.br For instance, in Jurkat cells treated with apoptotic stimuli such as an anti-Fas antibody, A23187, or thapsigargin, flow cytometric analysis using DiBAC4(3) revealed a time-dependent increase in fluorescence, indicative of plasma membrane depolarization. researchgate.net This depolarization was associated with an increase in the percentage of cells exhibiting increased DiBAC4(3) fluorescence under each apoptotic condition. researchgate.net

Similarly, in rat thymocytes undergoing glucocorticoid-induced apoptosis, a substantial loss of plasma membrane potential, evidenced by a dramatic increase in DiBAC4(3) fluorescence, was observed. oup.com This depolarization correlated with the ability of glucocorticoids to induce apoptosis in these cells. oup.com The loss of plasma membrane potential in thymocytes following glucocorticoid treatment was found to require de novo gene expression, suggesting it is a regulated event in the apoptotic pathway. oup.com

The use of DiBAC4(3) allows researchers to assess the timing and extent of plasma membrane depolarization during apoptosis, providing insights into the mechanisms and signaling pathways involved in cell death. researchgate.netoup.comscielo.br

Integration with Other Apoptotic Markers

DiBAC4(3) can be used in conjunction with other markers to assess cellular health and processes like apoptosis. Changes in membrane potential, detectable by DiBAC4(3), can be an indicator of cellular stress or events leading to cell death physiology.orgresearchgate.net. For instance, studies have used DiBAC4(3) to analyze membrane depolarization in cells undergoing stress, correlating these changes with other indicators of apoptosis or cell death pathways physiology.orgresearchgate.netnih.gov. One study utilized DiBAC4(3) to assess membrane potential changes in human retinal pigment epithelial cells treated with bevacizumab, observing increased dye internalization (indicating depolarization) alongside evaluation of apoptotic markers like bax and caspase 9 gene expression at longer exposures arvojournals.org. Another study employed DiBAC4(3) to detect membrane depolarization in E. coli strains treated with antibiotics, correlating it with cell viability assessed by a Live/Dead Kit researchgate.net.

Cellular Signaling and Functional Responses

DiBAC4(3) is a key tool for studying cellular signaling by monitoring membrane potential fluctuations that are central to many physiological processes, including nerve impulse propagation, muscle contraction, and cell signaling thermofisher.com.

Glucose-Induced Membrane Potential Changes in Pancreatic Islets

DiBAC4(3) has been used to investigate glucose-induced membrane potential changes in pancreatic islets, which are crucial for insulin (B600854) secretion researchgate.netoup.comoup.comnih.gov. In pancreatic beta-cells, glucose metabolism leads to the closure of ATP-sensitive potassium (KATP) channels, causing membrane depolarization and subsequent calcium influx, triggering insulin release oup.com. DiBAC4(3) can detect this depolarization as an increase in fluorescence researchgate.net. Studies have employed DiBAC4(3) to measure membrane potential responses in islets exposed to varying glucose concentrations and pharmacological agents like diazoxide (B193173) and KCl, demonstrating its ability to reliably detect these changes researchgate.net. It has also been used in conjunction with calcium indicators to study the coordination of membrane potential and intracellular calcium changes in islets physiology.org. Research using DiBAC4(3) in pancreatic islets has provided insights into the mechanisms by which glucose regulates membrane potential and influences processes like insulin and glucagon (B607659) secretion oup.comoup.com. For example, DiBAC4(3) was used to show that glucose deprivation leads to membrane depolarization in pancreatic islet alpha cells oup.com.

Here is an example of how DiBAC4(3) fluorescence intensity can reflect membrane potential changes in pancreatic islets exposed to different conditions:

| Condition | DiBAC4(3) Fluorescence Intensity Change | Indication | Source |

| 15 mM Glucose | Increase | Depolarization | researchgate.net |

| Diazoxide Addition | Decrease | Repolarization | researchgate.net |

| KCl Addition | Increase | Strong Depolarization | researchgate.net |

| Glucose Deprivation (6 to 1 mM) | Increase | Depolarization (in alpha cells) | oup.com |

Considerations, Limitations, and Artifacts in Dibac4 3 Application

Non-Specific Dye Binding and Cellular Interaction

DiBAC4(3), being an anionic and lipophilic dye, enters depolarized cells and binds to intracellular components, leading to enhanced fluorescence anaspec.cominterchim.frconicet.gov.ar. This characteristic distribution and binding are fundamental to its voltage sensitivity, but they also contribute to non-specific interactions that can complicate measurements.

Adsorption to Glass Surfaces and Other Materials

A significant limitation of DiBAC4(3) is its considerable affinity for glass surfaces and other materials commonly used in cell culture and microscopy nih.govfrontiersin.org. This adsorption can lead to a gradual decay of the fluorescence signal over time in experiments nih.gov. To mitigate this artifact, pre-treating coverslips or plates with coatings such as polymerized L-dopamine has been shown to suppress DiBAC4(3) binding to glass surfaces, improving the reliability of time-lapse fluorescence imaging nih.govfrontiersin.org.

Interaction with Intracellular Proteins and Membranes

Upon entering depolarized cells, DiBAC4(3) binds to intracellular proteins or membranes anaspec.cominterchim.frconicet.gov.araip.org. This binding is crucial for the fluorescence enhancement observed upon depolarization anaspec.cominterchim.fr. However, the interaction with cytosolic proteins and intracellular domains of membrane proteins, such as BK channels, can potentially affect the proper measurement of membrane potential changes and contribute to artifacts semanticscholar.org. The slow and large changes in fluorescence upon membrane potential changes are attributed, in part, to this interaction with cytosolic proteins semanticscholar.org.

Effects on Cellular Physiology and Function

The presence of DiBAC4(3) within the cellular environment, particularly at higher concentrations, can influence cellular physiology and function, potentially confounding experimental results.

Potential Modulation of Ion Channel Activity

Research indicates that voltage-sensitive dyes, including oxonol derivatives like DiBAC4(3), can modulate the function of ion channels nih.gov. Specifically, DiBAC4(3) has been reported to activate large-conductance Ca2+-activated potassium (BK) channels, particularly those formed by α + β1- or α + β4-subunits nih.govresearchgate.net. This activation appears to involve an increase in the apparent mean opening rates of the channel nih.gov. While some studies suggest a selective action on BK channels nih.gov, the potential for DiBAC4(3) to interact with and modulate other ion channels should be considered, as such interactions could directly influence the membrane potential being measured nih.gov. At higher concentrations, DiBAC4(3) has been observed to weakly gate GABAA receptors in the absence of agonist, in addition to positively modulating receptor function in the presence of agonist nih.gov.

Influence on Cell Growth and Metabolism at Higher Concentrations

Although some studies suggest that DiBAC4(3) does not inhibit cell growth at concentrations up to 10 µM nih.gov, the influence of the dye on cell growth and metabolism, particularly at higher concentrations or during long-term experiments, remains a potential concern semanticscholar.org. While not extensively detailed in the provided search results within the strict scope of this section, the general principle that exogenous compounds, especially those that interact with cellular membranes and proteins, can impact cellular health and metabolic processes at sufficient concentrations should be acknowledged as a potential limitation.

Temporal Resolution and Signal Kinetics

DiBAC4(3) is characterized as a slow-response voltage-sensitive dye cambridge.orgucsd.eduaatbio.com. Its mechanism of action involves the potential-dependent redistribution of the dye across the cell membrane, which is a relatively slow process compared to the rapid conformational changes of membrane-bound dyes used for fast kinetics ucsd.edu.

The slow kinetics of DiBAC4(3) mean that it responds to changes in membrane potential over seconds to minutes ucsd.educcspublishing.org.cn. This limited temporal resolution makes DiBAC4(3) less suitable for capturing rapid membrane potential fluctuations, such as action potentials in excitable cells ccspublishing.org.cnresearchgate.net. While useful for measuring relatively slow or sustained changes in membrane potential, such as those occurring during apoptosis or in non-excitable cells, it may not accurately reflect fast oscillatory changes researchgate.netnih.govpharmacol.or.jp. For instance, oscillatory membrane hyperpolarization was detected only as a slow hyperpolarization when using DiBAC4(3) researchgate.netnih.govpharmacol.or.jp. This limitation should be taken into account when designing experiments and interpreting data, particularly when investigating dynamic membrane potential events researchgate.netnih.govpharmacol.or.jp. Compared to faster dyes like di-4-ANEPPS or FRET-based systems, DiBAC4(3) has a slower response time biotium.comresearchgate.net.

"Slow Response" Characteristics and Limitations for Rapid Potential Changes

DiBAC4(3) is characterized as a slow-response membrane potential dye. biotium.comaatbio.comoup.comrhhz.net Its mechanism of action involves the redistribution of the dye across the cell membrane, which is a slower process compared to the electrochromic changes exhibited by fast-response dyes like styryl dyes (e.g., Di-4-ANEPPS). biotium.comrhhz.net This slow response means that DiBAC4(3) is less suitable for detecting rapid fluctuations in membrane potential, such as action potentials in excitable cells like neurons or cardiomyocytes, which occur on the millisecond timescale. rhhz.netmdpi.com Studies have shown that faster-responding dyes can be significantly quicker in their response to depolarization compared to DiBAC4(3). nih.gov For instance, one study revealed that a novel membrane potential assay kit (FMP) was 14-fold faster than DiBAC4(3) in responding to depolarization in cells expressing a voltage-gated potassium channel. nih.gov While DiBAC4(3) provides a larger fluorescence signal change upon membrane potential alteration compared to some fast dyes, its slow kinetics limit its temporal resolution. biotium.comrhhz.net This makes it more appropriate for monitoring slower, sustained changes in average membrane potential in non-excitable cells or during processes like cell cycle progression or differentiation. aatbio.commdpi.com

Quantitative Measurement Challenges and Semi-Quantitative Interpretation

While DiBAC4(3) is a valuable tool for assessing relative changes in membrane potential, obtaining absolute quantitative measurements can be challenging. nih.gov The fluorescence intensity of DiBAC4(3) is not solely dependent on membrane potential but can also be influenced by non-potential-related factors, such as the amount of intracellular free and bound dye. nih.gov This binding to intracellular proteins and membranes contributes to the enhanced fluorescence observed upon depolarization and dye entry. oup.comresearchgate.net

Studies have attempted to establish calibration curves by measuring DiBAC4(3) fluorescence at various potentials under voltage-clamp conditions to enable semi-quantitative estimation of absolute membrane potential. researchgate.netnih.gov While resting membrane potentials measured with DiBAC4(3) can be roughly comparable to those obtained with microelectrodes, the influence of non-potential-related factors necessitates careful consideration. researchgate.netnih.gov For example, changes in experimental conditions, including cell volume and protein content, can contribute to the nonspecific fluorescence proportion. nih.gov Fixation and increased protein content have been shown to lead to a nonspecifically enhanced fluorescence signal. nih.gov

At higher concentrations, quenching of DiBAC4(3) fluorescence can occur in depolarized cells, further complicating quantitative analysis. nih.gov Therefore, while DiBAC4(3) is effective for observing relative changes and can be used for semi-quantitative estimations with appropriate calibration and controls, achieving precise quantitative measurements of absolute membrane potential requires careful experimental design and consideration of potential artifacts. researchgate.netnih.gov

Phototoxicity and Photobleaching Considerations

Like many fluorescent dyes, DiBAC4(3) is susceptible to phototoxicity and photobleaching, which can limit imaging duration and affect data quality, particularly in prolonged live-cell imaging experiments. mdpi.comresearchgate.netsvi.nlresearchgate.netthermofisher.com Photobleaching is the irreversible photochemical destruction of the fluorophore, resulting in a decrease in fluorescence intensity over time upon excitation. svi.nlthermofisher.com This fading signal can be problematic for imaging dim targets or when quantitative analysis is required, as it can skew data. thermofisher.com Phototoxicity refers to the damage caused to cells by the excitation light and the generation of reactive species by the dye. mdpi.comresearchgate.netresearchgate.net

The severity of photobleaching is dependent on factors such as the dye's inherent photostability, the intensity and duration of excitation light, and the cellular environment. svi.nlthermofisher.com For DiBAC4(3), continuous exposure to excitation light leads to a decrease in fluorescence. thermofisher.com

Mitigation Strategies for Prolonged Imaging

Several strategies can be employed to mitigate phototoxicity and photobleaching when using DiBAC4(3) for prolonged imaging. These approaches aim to reduce the exposure of the dye to excitation light or minimize the photochemical damage.

Minimize Excitation Light Exposure: Reducing the intensity of the excitation laser, using shorter exposure times, or decreasing the frequency of image acquisition in time-series experiments can significantly slow down photobleaching. svi.nlthermofisher.com Focusing using transmitted light and then switching to fluorescence only for image acquisition is another method to minimize exposure. thermofisher.com

Optimize Dye Concentration: Using the lowest effective concentration of DiBAC4(3) can help reduce potential phototoxicity and self-quenching effects.

Use of Antifade Reagents: While more commonly used for fixed samples, antifade mounting media can help protect fluorophores from photobleaching by scavenging reactive oxygen species. thermofisher.combiorxiv.org

Two-Photon Microscopy: Utilizing two-photon microscopy for excitation can reduce phototoxicity and photobleaching compared to conventional one-photon excitation, as it uses near-infrared light and confines excitation to the focal plane. oup.commdpi.com This allows for deeper tissue penetration and reduced out-of-focus light. mdpi.com

Environmental Control: Deoxygenating the sample by passing nitrogen gas or using oxygen scavengers can reduce photo-oxidation, a major cause of photobleaching. svi.nlbiorxiv.org

Choosing More Photostable Dyes: If photobleaching remains a significant issue, considering alternative, more photostable voltage-sensitive dyes might be necessary, although this would depend on the specific experimental requirements and the characteristics of available dyes. mdpi.comsvi.nlthermofisher.com

Context-Dependent Fluorescence Changes

The fluorescence of DiBAC4(3) can be influenced by factors beyond just membrane potential, leading to context-dependent changes that require careful interpretation. As an anionic dye, DiBAC4(3) enters depolarized cells and binds to intracellular components, resulting in increased fluorescence. oup.comresearchgate.net However, the extent of this binding and the resulting fluorescence intensity can be affected by the intracellular environment.

Influence of Cell Volume and Protein Content on Fluorescence

The amount of intracellular free and bound dye, and thus the fluorescence intensity, can be influenced by changes in cell volume and protein content. nih.gov An increase in intracellular protein content can lead to a nonspecifically enhanced fluorescence signal due to increased binding sites for the dye. nih.gov While changes in the amount of free intracellular dye as a result of altered cell volume have been suggested to be negligible in some contexts, other studies indicate that factors related to cell volume homeostasis can influence the distribution and signal of voltage-sensitive dyes. nih.govresearchgate.net The binding of DiBAC4(3) to cytoplasmic membranes also contributes to the intracellular fluorescence. oup.com

Therefore, when using DiBAC4(3), it is important to consider that observed fluorescence changes may not solely reflect alterations in membrane potential but could also be influenced by changes in cell volume, intracellular protein concentration, or the availability of binding sites within the cell. nih.gov This underscores the importance of appropriate controls and careful experimental design to differentiate between membrane potential-dependent and -independent fluorescence changes.

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| DiBAC4(3) | 6438341 |

Data Table: Influence of Experimental Conditions on DiBAC4(3) Fluorescence (Based on Search Result nih.gov)

| Experimental Condition | Influence on DiBAC4(3) Fluorescence | Notes |

| Fixation | Nonspecifically enhanced fluorescence | Due to increased protein content/altered dye binding. |

| Increase in Protein Content | Nonspecifically enhanced fluorescence | Due to increased binding sites for the dye. |

| Altered Cell Volume | Negligible influence (in one study) | May vary depending on the specific context and cell type. |

| High Dye Concentrations (> 6250 nM) | Quenching of fluorescence | Observed in totally depolarized cells. |

| Depolarization | Increased fluorescence | Due to dye entry and binding to intracellular components. biotium.comoup.comresearchgate.net |

| Hyperpolarization | Decreased fluorescence | Due to dye efflux from the cell. oup.com |

Note: This table is based on findings from a specific study nih.gov and the general properties of DiBAC4(3). The extent of these influences may vary depending on cell type and experimental setup.

Comparative Analysis with Other Potentiometric Probes

Distinguishing DiBAC4(3) from Cationic Dyes (e.g., Carbocyanines, Rhodamines)

A primary distinction between DiBAC4(3) and cationic dyes, such as carbocyanines (e.g., DiOC2(3)) and rhodamines (e.g., Rhodamine 123), lies in their electrical charge and subsequent transmembrane distribution mechanisms.

DiBAC4(3) is an anionic (negatively charged) oxonol dye. interchim.frthermofisher.com Its uptake into cells is favored when the plasma membrane depolarizes (becomes less negative inside). Upon depolarization, the anionic dye is driven into the more positive intracellular environment, where its fluorescence typically increases upon binding to intracellular proteins or membranes. interchim.frthermofisher.com Conversely, hyperpolarization (more negative inside) leads to the exclusion of the dye from the cell and a decrease in fluorescence. interchim.frthermofisher.com

In contrast, cationic dyes are positively charged. thermofisher.comcenmed.com These dyes accumulate in compartments with more negative electrical potentials. thermofisher.com Their distribution across membranes is also Nernstian, but in the opposite direction to anionic dyes. Cationic dyes are driven into cells or organelles that are hyperpolarized. thermofisher.com For example, Rhodamine 123 and carbocyanines like DiOC6(3) and TMRM/TMRE are known to accumulate in mitochondria due to the highly negative mitochondrial membrane potential. thermofisher.comthermofisher.com

This fundamental difference in charge dictates their movement across charged membranes and their preferential accumulation in response to potential changes.

The charge difference significantly impacts the suitability of these dye classes for measuring plasma membrane versus organelle potentials.

Anionic oxonols like DiBAC4(3) are largely excluded from mitochondria due to the negative charge of both the dye and the mitochondrial matrix, making them more suitable for measuring plasma membrane potentials, particularly in applications like flow cytometry. interchim.frthermofisher.com While DiBAC4(3) can enter depolarized cells and bind to intracellular components, its negative charge generally hinders significant accumulation within highly polarized, negatively charged organelles like mitochondria. interchim.frthermofisher.comnih.gov Studies have shown that DiBAC4(3) can be used to assess plasma membrane potential changes, and its concentration within the cytosol is a function of this potential. nih.gov

Cationic dyes, conversely, are widely used for assessing mitochondrial membrane potential because they are readily taken up and concentrated by the negatively charged mitochondrial matrix. thermofisher.comthermofisher.com While their distribution can be influenced by both plasma and mitochondrial membrane potentials, the mitochondrial potential is often the primary determinant of their accumulation. thermofisher.com Some cationic dyes, like DiOC2(3), have also been used for measuring membrane potential in bacteria, where they can exhibit spectral shifts upon aggregation in cells with higher membrane potential. thermofisher.combiotium.combiotium.com

Differences in Charge and Transmembrane Distribution Mechanisms

Comparison with Other Oxonol Dyes (e.g., DiSBAC2(3), DiBAC4(5))

DiBAC4(3) belongs to a family of bis-barbituric acid oxonol dyes, which also includes DiSBAC2(3) and DiBAC4(5). interchim.frthermofisher.com These dyes share the same anionic nature and general mechanism of potential-dependent redistribution. interchim.fraatbio.com However, they differ in their chemical structure, particularly the length of the polymethine chain and side groups, which influences their spectral properties and some performance characteristics. interchim.frthermofisher.com

Different oxonol dyes have distinct excitation and emission maxima, allowing for their use in multi-color experiments when combined with other fluorescent probes. interchim.frthermofisher.com

| Oxonol Dye | Excitation Maximum (nm) | Emission Maximum (nm) | Color |

| DiBAC4(3) | ~490 interchim.frthermofisher.commedchemexpress.com | ~516 aatbio.comeurogentec.com | Green |

| DiSBAC2(3) | ~530 interchim.frthermofisher.comaatbio.com | ~560 aatbio.comaatbio.com | Yellow/Orange |

| DiBAC4(5) | ~590 interchim.frthermofisher.comaatbio.com | ~616 aatbio.com | Red |

This spectral separation is advantageous for experiments requiring simultaneous measurement of membrane potential and other cellular parameters using spectrally distinct probes, such as combining DiSBAC2(3) with UV light-excitable Ca2+ indicators like Indo-1 or Fura-2. interchim.fr

While sharing a common mechanism, different oxonol derivatives can exhibit variations in sensitivity, response time, and handling characteristics.

DiBAC4(3) is a sensitive probe with a typical potential-dependent fluorescence change of approximately 1% per mV. interchim.frthermofisher.comeurogentec.com Its fluorescence increases upon depolarization. interchim.frthermofisher.comeurogentec.com However, like other oxonols, its fluorescence can be influenced by non-potential related changes, such as variations in intracellular free and bound dye concentration. researchgate.net DiBAC4(3) has also been noted to have considerable affinity to glass surfaces, which can interfere with fluorescence imaging. nih.gov

DiSBAC2(3) is another widely used oxonol. interchim.frthermofisher.comaatbio.com It has been frequently employed in high-throughput screening assays. nih.gov Compared to DiBAC4(3), DiSBAC2(3) is sometimes reported to be more water-soluble, sensitive, stable, and easier to load, and can remain in the extracellular media in some FRET-based applications. thermofisher.com

DiBAC4(5), with its longer polymethine chain, has a red-shifted spectrum compared to DiBAC4(3) and DiSBAC2(3). interchim.frthermofisher.comaatbio.com Oxonols with longer polymethine chains can have increased charge delocalization, potentially affecting their translocation speed across membranes. ucsd.edu

Generally, oxonol dyes are considered slow-response probes compared to some other voltage-sensitive dye classes, with response times typically in the range of seconds to minutes for redistribution-based measurements. biotium.comucsd.edu However, variations exist among different oxonol derivatives. For example, in the context of FRET-based voltage sensing, the more hydrophobic DiSBAC4(3) has been reported to respond faster (~20 ms) than DiSBAC2(3) (~500 ms), although this comes with differences in loading requirements. thermofisher.com

A potential disadvantage of oxonol dyes, including DiBAC4(3), is their susceptibility to interference from certain compounds, which can quench their fluorescence independently of membrane potential changes. nih.gov

Spectral Properties and Multi-Color Staining Compatibility

Evaluation Against FRET-Based Voltage Sensor Probes

FRET (Fluorescence Resonance Energy Transfer)-based voltage sensor probes represent a distinct approach to measuring membrane potential compared to the redistribution mechanism of single-component dyes like DiBAC4(3). biotium.combmglabtech.com FRET probes typically consist of a donor fluorophore and an acceptor molecule, where the efficiency of energy transfer between them is sensitive to changes in membrane potential. biotium.comthermofisher.combmglabtech.com

In many FRET-based voltage sensor systems, an immobile donor is placed in close proximity to the membrane, and a mobile, negatively charged acceptor (often an oxonol like DiSBAC2(3) or DiBAC4(3)) moves across the membrane in response to potential changes. thermofisher.comucsd.eduucsd.edubmglabtech.com The change in distance between the donor and acceptor due to the acceptor's movement alters the FRET efficiency, resulting in a voltage-dependent fluorescence signal, typically measured ratiometrically. biotium.comthermofisher.combmglabtech.com

Compared to single-dye redistribution probes like DiBAC4(3), FRET-based probes can offer advantages in terms of speed and the ability to perform ratiometric measurements, which can help mitigate artifacts caused by variations in dye concentration, cell number, or illumination intensity. biotium.comthermofisher.combmglabtech.comnih.gov Some FRET systems have demonstrated faster response times and larger fractional fluorescence changes than single redistribution dyes. biotium.comucsd.eduucsd.edu For instance, certain FRET voltage sensor probes have reported response times in the sub-second range and sensitivities significantly higher than some single-component dyes. biotium.comucsd.edu

However, FRET-based systems are often more complex and can be more expensive than using a single dye like DiBAC4(3). nih.gov While FRET probes offer ratiometric measurements that reduce certain artifacts, studies have also indicated that some FRET systems may be unable to measure certain types of membrane hyperpolarizations that oxonol dyes can detect. nih.gov The choice between DiBAC4(3) and a FRET-based system depends on the specific experimental requirements, including the desired temporal resolution, the need for ratiometric measurement, and cost considerations.

| Feature | DiBAC4(3) (Anionic Oxonol) | Cationic Dyes (e.g., Rhodamine 123, Carbocyanines) | FRET-Based Voltage Sensor Probes (e.g., CC2-DMPE/DiSBAC2(3)) |

| Charge | Anionic (-) interchim.frthermofisher.com | Cationic (+) thermofisher.comcenmed.com | Typically involve an anionic mobile component thermofisher.comucsd.edubmglabtech.com |

| Transmembrane Distribution | Accumulates in depolarized (less negative) regions interchim.frthermofisher.com | Accumulates in hyperpolarized (more negative) regions thermofisher.com | Mobile component redistributes based on potential, altering FRET biotium.comthermofisher.combmglabtech.com |

| Plasma Membrane Potential | Suitable interchim.frthermofisher.com | Less suitable (preferential mitochondrial uptake) interchim.frthermofisher.com | Suitable (often plasma membrane specific) thermofisher.com |

| Organelle Potential | Generally excluded from mitochondria interchim.frthermofisher.com | Suitable for mitochondrial potential thermofisher.comthermofisher.com | Can be targeted to specific organelles pnas.org |

| Response Time | Slow (seconds to minutes for redistribution) biotium.comucsd.edu | Slow (redistribution) biotium.com | Can be faster than single redistribution dyes biotium.comthermofisher.comucsd.edu |

| Measurement Type | Intensity-based (typically) interchim.frthermofisher.comeurogentec.com | Intensity-based (typically), some ratiometric (e.g., DiOC2(3) aggregates) thermofisher.combiotium.com | Ratiometric (typically) biotium.comthermofisher.combmglabtech.com |

| Sensitivity | ~1% fluorescence change per mV interchim.frthermofisher.comeurogentec.com | Variable | Can be higher than single redistribution dyes biotium.comucsd.eduucsd.edu |

| Artifacts | Susceptible to non-potential factors, compound interference researchgate.netnih.gov | Susceptible to non-potential factors, aggregation effects thermofisher.com | Ratiometric nature reduces some artifacts, but can have limitations nih.govthermofisher.combmglabtech.com |

| Cost | Generally less expensive than FRET systems nih.gov | Variable | Can be more expensive nih.gov |

Kinetic Response and Signal-to-Background Ratio Considerations

DiBAC4(3) is characterized as a slow-response membrane potential dye. biotium.comthermofisher.com Its rate of fluorescence response to membrane potential changes is generally slower compared to fast-response dyes like the styryl dye di-4-ANEPPS. biotium.com However, DiBAC4(3) often provides a significantly larger fluorescence signal change upon depolarization than some fast-response dyes. biotium.com

In comparative studies, DiBAC4(3) has been evaluated alongside other membrane potential probes, including FRET-based systems. While some FRET dyes and the FMP dye have demonstrated faster responses, DiBAC4(3) has shown a good signal-to-background ratio in various applications. nih.gov For instance, in studies with isolated Plasmodium falciparum trophozoites, optimized conditions using 250 nM DiBAC4(3) resulted in a high signal-to-noise ratio of 119.28 and a Z'-factor of 0.83. up.ac.za

Here is a comparison of the kinetic response and signal characteristics of DiBAC4(3) relative to other probe types:

| Probe Type | Kinetic Response | Signal Change upon Depolarization | Signal-to-Background Ratio | Notes |

| DiBAC4(3) | Slow (seconds to minutes) biotium.comucsd.edu | Significantly larger than some fast dyes biotium.com | Good nih.govup.ac.za | Translational redistribution dye biotium.com |

| Fast-response dyes (e.g., di-4-ANEPPS) | Fast (milliseconds) thermofisher.com | Often smaller than DiBAC4(3) biotium.com | Variable | Change electronic structure thermofisher.com |

| FRET-based dyes | Fast nih.gov | Variable | Can be high nih.gov | Based on energy transfer researchgate.netnih.gov |

Note: This table is a generalization based on comparative studies and specific performance can vary depending on the experimental setup and cell type.

Relative Strengths and Weaknesses of DiBAC4(3) in Research Contexts

DiBAC4(3) possesses several characteristics that make it useful in research, as well as some limitations.

Sensitivity, Signal Amplitude, and Photostability

DiBAC4(3) is known for its high sensitivity to changes in membrane potential, particularly depolarization. semanticscholar.org The influx of the anionic dye into depolarized cells leads to enhanced fluorescence, providing a robust signal amplitude. thermofisher.comresearchgate.net Potential-dependent fluorescence changes generated by DiBAC4(3) are typically around 1% per mV. interchim.frd-nb.info While the magnitude of potential-dependent fluorescence change can be smaller compared to some newer fast-response probes like FluoVolt Membrane Potential Dye (which can show >25% change per 100 mV), DiBAC4(3)'s significant signal change upon influx into depolarized cells contributes to its utility. thermofisher.com

Regarding photostability, while not explicitly detailed in all search results, oxonol dyes generally exhibit reasonable photostability compared to some other fluorescent probes, making them suitable for imaging over moderate periods. However, like many fluorescent dyes, prolonged exposure to excitation light can lead to photobleaching.

Here is a summary of signal characteristics:

| Characteristic | DiBAC4(3) Performance | Comparative Notes |

| Sensitivity | High sensitivity to membrane potential changes, especially depolarization. semanticscholar.org | Potential-dependent change ~1% per mV. interchim.frd-nb.info |

| Signal Amplitude | Enhanced fluorescence upon influx into depolarized cells provides significant signal. thermofisher.comresearchgate.net | Signal change can be larger than some fast dyes. biotium.com |

| Photostability | Reasonable (typical for oxonol dyes). | Requires consideration for long-term imaging. |

Ease of Use and Applicability Across Diverse Cell Types

DiBAC4(3) is generally considered relatively easy to use in various experimental setups, including fluorescence plate readers and fluorescence microscopy. frontiersin.org It is a membrane-permeant dye, allowing for straightforward staining of live cells by simply adding it to the cell medium. researchgate.netfrontiersin.org This ease of application contributes to its use in high-throughput screening (HTS) applications. biotium.cominterchim.fr

The applicability of DiBAC4(3) extends across a diverse range of cell types, including mammalian cells like HEK293 cells and RBL-2H3 cells, as well as bacterial species like Escherichia coli and Bacillus subtilis, and even isolated Plasmodium falciparum parasites and plant cells such as protoplasts and root epidermal cells. nih.govup.ac.zasemanticscholar.orgfrontiersin.orgoup.comulisboa.pt Its anionic nature leads to its exclusion from negatively charged organelles like mitochondria, making it particularly useful for measuring plasma membrane potentials. thermofisher.cominterchim.fr

However, some considerations exist regarding its use. DiBAC dyes can exhibit considerable affinity to glass surfaces, which may interfere with fluorescent imaging and require pre-treatment of coverslips. frontiersin.org Additionally, interactions between anionic oxonols like DiBAC4(3) and cationic complexes can complicate calibration in certain experimental contexts. interchim.fr While useful for semi-quantitative measurements of membrane potential, its limited temporal resolution means it is less suitable for detecting rapid, transient potential changes compared to fast-response dyes. semanticscholar.orgresearchgate.net Artifacts can also occur, potentially due to the dye's interaction with cytosolic proteins. semanticscholar.org

Here is a summary of ease of use and applicability:

| Aspect | DiBAC4(3) Characteristics | Notes |

| Ease of Use | Relatively easy to use; membrane-permeant; suitable for plate readers and microscopy. frontiersin.org | Applicable in HTS. biotium.cominterchim.fr |

| Applicability | Applicable across diverse cell types (mammalian, bacterial, parasitic, plant). nih.govup.ac.zasemanticscholar.orgfrontiersin.orgoup.comulisboa.pt | Useful for measuring plasma membrane potential due to mitochondrial exclusion. thermofisher.cominterchim.fr |

| Potential Issues | Affinity to glass surfaces; can complicate calibration with cationic complexes. interchim.frfrontiersin.org | Limited temporal resolution for fast events; potential for artifacts due to protein interaction. semanticscholar.orgresearchgate.net |

Future Directions and Emerging Research Avenues for Dibac4 3

Integration with Advanced Imaging Modalities

The combination of DiBAC4(3) with cutting-edge imaging techniques holds significant promise for gaining deeper insights into cellular and tissue-level membrane potential dynamics with enhanced spatial and temporal resolution.

Combined Approaches with Super-Resolution Microscopy

Super-resolution microscopy techniques, such as structured illumination microscopy (SIM), stimulated emission depletion (STED), and single-molecule localization methods (PALM, STORM), overcome the diffraction limit of conventional light microscopy, enabling imaging with nanoscale resolution. thermofisher.comtocris.combiocompare.com While DiBAC4(3) is a conventional fluorescent dye, its application in conjunction with super-resolution microscopy could potentially allow for more precise localization of membrane potential changes within cellular substructures. Although direct examples of DiBAC4(3) being used with super-resolution microscopy were not prominently found in the search results, the general trend in advanced microscopy is to combine functional dyes with high-resolution techniques to correlate molecular events with cellular structures. Future research could focus on developing strategies to optimize DiBAC4(4) staining and imaging protocols for compatibility with various super-resolution modalities, potentially revealing fine-scale membrane potential variations in specific cellular compartments. The photostability of the dye and the imaging speed of the super-resolution technique would be critical considerations for live-cell imaging applications. thermofisher.comtocris.com

Applications in 3D Cell Culture Models and Organoids

Three-dimensional (3D) cell culture models and organoids offer more physiologically relevant environments compared to traditional two-dimensional (2D) cultures, mimicking the complex architecture and cell-cell interactions found in native tissues. sigmaaldrich.comibidi.com DiBAC4(3) has been used in cell culture settings to measure membrane potential. medchemexpress.comnih.gov Integrating DiBAC4(3) with 3D models allows for the assessment of membrane potential within a more complex cellular context. This is particularly relevant for studying how spatial organization and cell-cell communication influence electrical activity in tissues and developing organ structures. Research exploring the use of DiBAC4(3) in organoids could provide insights into developmental processes, disease modeling, and drug screening in a more in vivo-like setting. uva.nldntb.gov.ua Challenges may include achieving uniform dye penetration and imaging deep within the 3D structure, potentially requiring specialized microscopy techniques like light sheet microscopy or multi-photon microscopy.

Development of Novel Assay Platforms

The unique properties of DiBAC4(3) make it suitable for integration into novel assay platforms that enable high-throughput analysis and real-time monitoring of membrane potential.

Microfluidic Devices for High-Content Screening

Microfluidic devices offer advantages such as reduced reagent consumption, increased throughput, and precise control over the cellular microenvironment, making them ideal for high-content screening (HCS). capes.gov.brnih.gov DiBAC4(3) has been successfully employed in microfluidic systems for measuring cellular membrane potential and assaying ion channel activity. capes.gov.brresearchgate.net The combination of microfluidics and DiBAC4(3)-based assays allows for rapid and efficient screening of large libraries of compounds or genetic perturbations, assessing their impact on membrane potential at the single-cell level. capes.gov.brnih.govcapes.gov.br This approach is particularly valuable in drug discovery and functional genomics, where large-scale analysis of cellular responses is required. interchim.frcapes.gov.br The high sensitivity and data quality obtained with microfluidic devices using DiBAC4(3) highlight their potential for widespread application in high-throughput screening. capes.gov.br

Automated Systems for Real-Time Monitoring

Automated systems for real-time monitoring of cellular processes provide continuous data streams, allowing for the observation of dynamic changes in membrane potential over time. DiBAC4(3) is a suitable dye for such applications due to its responsive fluorescence properties. frontiersin.org Automated microscopy platforms or flow cytometry systems equipped for real-time analysis can utilize DiBAC4(3) to track membrane potential fluctuations in response to various stimuli, such as drug exposure or environmental changes. nih.govd-nb.inforesearchgate.net This enables the study of kinetic processes and the identification of transient membrane potential events that might be missed in endpoint measurements. Real-time tracking of bacterial membrane vesicles using fluorescent dyes, including DiBAC4(3), has revealed enhanced membrane traffic upon antibiotic exposure, demonstrating the utility of such automated systems. nih.gov

Elucidation of Complex Biological Phenomena

DiBAC4(3) continues to be a valuable tool for investigating complex biological phenomena where membrane potential plays a critical regulatory role. Its use extends beyond simple depolarization/hyperpolarization measurements to explore intricate cellular processes.

DiBAC4(3) has been used to study membrane potential changes in various contexts, including the innervation of gill cells in molluscs , the effects of substratum stiffness on mammary epithelial cells biologists.com, and bacterial apoptosis triggered by restriction endonucleases oup.com. These studies demonstrate the dye's utility in diverse biological systems and for investigating phenomena beyond basic electrophysiology. Future research could leverage DiBAC4(3) to further explore the role of membrane potential in processes such as cell migration, differentiation, proliferation, and cell-cell communication in more complex biological models. nih.govbiologists.combiologists.com The ability of DiBAC4(3) to specifically report on plasma membrane potential, without significant interference from mitochondrial membrane potential, makes it particularly useful for studying plasma membrane-centric events. cambridge.org Furthermore, studies investigating the interaction of DiBAC4(3) with specific ion channels, such as large-conductance Ca2+-activated potassium channels, highlight its potential for probing the activity of specific membrane proteins involved in shaping membrane potential. nih.govresearchgate.net Research into the mechanistic details of how DiBAC4(3) interacts with cellular components and responds to membrane potential changes will further enhance its application in elucidating complex biological phenomena. mdpi.comd-nb.info

Deeper Insights into Cell-Cell Communication and Bioelectric Signalling